REACTION_SMILES
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[C:13]([CH3:14])([CH3:15])([CH3:16])[SH:17].[CH2:1]([N:2]([CH2:3][CH3:4])[CH2:5][CH3:6])[CH3:7].[O:18]1[CH2:19][CH2:20][CH2:21][CH2:22]1.[SH:8][CH2:9][C:10](=[O:11])[OH:12]>>[S:8]([CH2:9][C:10](=[O:11])[OH:12])[S:17][C:13]([CH3:14])([CH3:15])[CH3:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)S
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CS
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Name
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Type
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product
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Smiles
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CC(C)(C)SSCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |